(1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone
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Overview
Description
(1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[321]octan-3-yl)piperazin-1-yl]methanone is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a bicyclic azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety and the azabicyclooctane structure. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of tert-butyl hydrazine with an appropriate diketone under acidic conditions.
Introduction of the Piperazine Ring: The pyrazole intermediate is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Incorporation of the Azabicyclooctane Structure: This step involves the reaction of the piperazine intermediate with a bicyclic azabicyclooctane derivative, typically under reflux conditions in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, offering possibilities for the treatment of diseases such as neurological disorders or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. For example, it might inhibit an enzyme involved in a disease pathway or activate a receptor to produce a desired biological response.
Comparison with Similar Compounds
Similar Compounds
(3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides: These compounds share the pyrazole core but differ in their additional functional groups and overall structure.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: This compound is used in photocatalytic transformations and has a different core structure but similar applications in organic synthesis.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a pyrazole ring but with different substituents, leading to varied chemical properties and applications.
Uniqueness
The uniqueness of (1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone lies in its combination of a pyrazole ring, a piperazine ring, and an azabicyclooctane structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-20(2,3)25-14-15(13-21-25)19(26)24-9-7-23(8-10-24)18-11-16-5-6-17(12-18)22(16)4/h13-14,16-18H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIHUMGZRRZXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)N2CCN(CC2)C3CC4CCC(C3)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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